molecular formula C13H9BrN2O4 B2587055 5-bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 1210242-67-3

5-bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2587055
CAS No.: 1210242-67-3
M. Wt: 337.129
InChI Key: UPMKRPBUXIQDEZ-UHFFFAOYSA-N
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Description

5-bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that features a bromine atom, two furan rings, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the bromination of furan-2-carboxylic acid to obtain 5-bromo-furan-2-carboxylic acid. This intermediate is then coupled with 5-(furan-2-yl)isoxazole-3-methanol under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: De-brominated furan derivatives

    Substitution: Amino or thiol-substituted furan derivatives

Scientific Research Applications

5-bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
  • 5-bromo-N-(5-(pyridin-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

Uniqueness

5-bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is unique due to the presence of both furan and isoxazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O4/c14-12-4-3-10(19-12)13(17)15-7-8-6-11(20-16-8)9-2-1-5-18-9/h1-6H,7H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMKRPBUXIQDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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